N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
CAS No.: 349110-61-8
Cat. No.: VC4303064
Molecular Formula: C21H16ClNO3
Molecular Weight: 365.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 349110-61-8 |
---|---|
Molecular Formula | C21H16ClNO3 |
Molecular Weight | 365.81 |
IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide |
Standard InChI | InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25) |
Standard InChI Key | YUIJWMJGWUHXMI-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzoyl group: Provides hydrophobic interactions with enzyme active sites.
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4-Chlorophenyl moiety: Enhances electron-withdrawing effects, stabilizing aromatic stacking .
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3-Methoxybenzamide: Improves solubility through hydrogen bonding .
X-ray crystallography of related benzamides reveals dihedral angles of 5.1° between the methoxyphenyl-amide segment and the benzoyl group, contributing to planarity . The chlorine atom at the para position induces steric and electronic effects, influencing reactivity in substitution reactions.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1664 cm⁻¹ (C=O stretch) and 1251 cm⁻¹ (C-N stretch) .
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¹H NMR: Signals at δ 7.47–8.03 ppm (aromatic protons), δ 3.75 ppm (methoxy group) .
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¹³C NMR: Resonances at δ 158.0 ppm (carbonyl) and δ 55.7 ppm (methoxy carbon) .
Synthetic Methodologies
Laboratory-Scale Synthesis
The standard route involves condensation of 2-benzoyl-4-chloroaniline with 3-methoxybenzoic acid using DCC/DMAP in dichloromethane under reflux (Yield: 70–85%) . Key steps include:
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Activation of the carboxylic acid with DCC.
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Nucleophilic acyl substitution by the aniline derivative.
Industrial Production
Continuous flow reactors optimize scalability, achieving 90% yield through:
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Solvent recycling (dichloromethane).
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Real-time monitoring of reaction parameters (T = 60°C, P = 1 atm).
Chemical Reactivity and Derivatives
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ converts the methoxy group to hydroxyl, forming N-(2-benzoyl-4-chlorophenyl)-3-hydroxybenzamide.
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Reduction: LiAlH₄ reduces the benzoyl group to benzyl, yielding N-(2-benzyl-4-chlorophenyl)-3-methoxybenzamide.
Nucleophilic Substitution
The chlorine atom undergoes substitution with amines (e.g., NH₃) in NaOH/EtOH, producing N-(2-benzoyl-4-aminophenyl)-3-methoxybenzamide (Yield: 65%) .
Biological Activities and Mechanisms
Anticancer Activity
The compound exhibits cytotoxicity against hematologic and solid tumors:
Mechanistically, it inhibits topoisomerase II by intercalating DNA, inducing apoptosis via caspase-3 activation .
Antiviral Activity
In HBV-infected hepatocytes, the compound upregulates APOBEC3G (A3G) by 3.5-fold, suppressing viral replication (EC₅₀ = 2.1 µM).
Comparative Analysis with Analogous Compounds
Structural Analogues
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N-(2-Benzoyl-4-chlorophenyl)-4-methoxybenzamide: The para-methoxy isomer shows reduced cytotoxicity (IC₅₀ = 8.7 µM in K562).
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N-(3-Chlorophenyl)-4-methoxybenzamide: Lacks the benzoyl group, resulting in 10-fold lower enzyme affinity .
Pharmacokinetic Profiling
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LogP: 3.2 (indicating moderate lipophilicity).
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Solubility: 12 µg/mL in PBS (pH 7.4).
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
Chemical Synthesis
Used in Rh(III)-catalyzed annulations to construct quinazolinone derivatives .
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